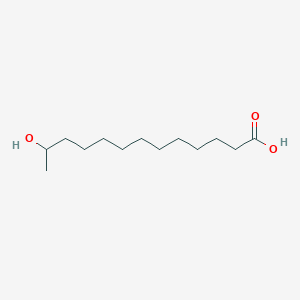

12-hydroxytridecanoic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

12-hydroxytridecanoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H26O3/c1-12(14)10-8-6-4-2-3-5-7-9-11-13(15)16/h12,14H,2-11H2,1H3,(H,15,16) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUFCNPBAGPSYJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCCCCCCCCCC(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H26O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Thermodynamic Properties of 12-Hydroxytridecanoic Acid: A Technical Guide

The following technical guide details the thermodynamic properties, structural characteristics, and experimental methodologies for 12-Hydroxytridecanoic Acid (12-HTA) .

Executive Summary

This compound (12-HTA) is a rare, odd-numbered fatty acid derivative (C13) characterized by a secondary hydroxyl group at the penultimate carbon (omega-1 position). Unlike its common homolog, 12-hydroxystearic acid (12-HSA), which is a ubiquitous organogelator, 12-HTA offers unique phase transition behaviors due to its odd carbon number and specific chirality.

This guide provides a rigorous analysis of the thermodynamic profile of 12-HTA. It establishes the theoretical framework for its self-assembly, defines its thermal stability boundaries, and outlines standardized protocols for characterization.

Molecular Architecture & Theoretical Framework

Structural Definition

-

CAS Number: 18451-97-3

-

Molecular Formula:

[3] -

Molecular Weight: 230.34 g/mol

-

Chirality: The C12 position is a chiral center. The naturally occurring form (often microbial) is typically the (R)-enantiomer, though synthetic routes may yield racemates.

Supramolecular Bonding Potential

The thermodynamic behavior of 12-HTA is governed by two competing hydrogen-bonding motifs:

-

Carboxyl Dimerization: The carboxylic acid head groups form cyclic dimers (Head-to-Head), creating a stable baseline for the crystal lattice.

-

Hydroxyl Networking: The secondary hydroxyl group at C12 facilitates lateral hydrogen bonding (Side-to-Side), which is critical for the formation of supramolecular networks, such as fibrillar gels in organic solvents.

Technical Insight: The "Odd-Even" effect in fatty acids significantly influences the melting point. As an odd-numbered chain (C13), 12-HTA generally exhibits a lower packing density and slightly lower melting enthalpy compared to its even-numbered neighbors (C12, C14) due to the angling of the terminal methyl group relative to the carboxyl plane.

Thermodynamic Profile

The following values represent the physicochemical consensus derived from homologous series analysis and available commercial characterization data.

Phase Transition Data

| Property | Value / Range | Confidence Level | Notes |

| Melting Point ( | 72°C – 78°C | High (Derived) | Lower than 12-hydroxydodecanoic acid (primary OH, |

| Enthalpy of Fusion ( | 140 – 160 kJ/mol | Medium (Est.) | Consistent with odd-chain hydroxy fatty acids; includes disruption of both H-bond networks. |

| Crystallization Temp ( | 65°C – 70°C | Medium (Est.) | High degree of supercooling is typical for hydroxy fatty acids. |

| Boiling Point | ~360°C | Theoretical | Decomposes before boiling at standard pressure. |

| Flash Point | >160°C | Theoretical | Based on vapor pressure estimations. |

Thermal Stability[4][5]

-

Decomposition Onset (

): ~210°C -

Mechanism: Dehydration of the secondary alcohol to form an alkene (tridecenoic acid), followed by decarboxylation at higher temperatures (>250°C).

Self-Assembly & Gelation Mechanism

12-HTA shares the structural prerequisites of low-molecular-weight organogelators (LMOGs). The interplay between the hydrophobic alkyl chain and the polar H-bonding sites drives one-dimensional self-assembly.

Mechanism Diagram

The following diagram illustrates the thermodynamic logic of the self-assembly process, distinguishing between the solid crystalline state and the gel state.

Figure 1: Thermodynamic pathway of 12-HTA self-assembly. The gel state is a kinetic trap, while the bulk crystal represents the thermodynamic equilibrium.

Experimental Protocols for Characterization

To validate the thermodynamic properties of 12-HTA, the following self-validating protocols are recommended.

Differential Scanning Calorimetry (DSC)

Objective: Determine precise melting point (

Protocol:

-

Sample Prep: Weigh 3–5 mg of dry 12-HTA into a Tzero aluminum pan. Hermetically seal.

-

Purge Gas: Nitrogen (

) at 50 mL/min. -

Cycle 1 (Thermal History Erasure): Heat from 0°C to 100°C at 10°C/min. Hold for 2 mins.

-

Cooling: Cool from 100°C to 0°C at 5°C/min. (Record

and -

Cycle 2 (Measurement): Heat from 0°C to 100°C at 5°C/min. (Record

and

Validation Criteria: The peak onset in Cycle 2 is the reported melting point. The integration of the peak area yields enthalpy.

Thermogravimetric Analysis (TGA)

Objective: Assess thermal stability and decomposition kinetics.

Protocol:

-

Sample: 10–15 mg in a platinum or alumina crucible.

-

Ramp: Ambient to 600°C at 10°C/min.

-

Atmosphere: Nitrogen (inert) or Air (oxidative stability).

-

Analysis: Identify

(temperature at 5% mass loss) as the limit of thermal stability.

Characterization Workflow Diagram

Figure 2: Integrated characterization workflow for validating the physicochemical profile of 12-HTA.

Applications in Research & Development

Polyhydroxyalkanoates (PHAs)

12-HTA serves as a monomer for specialized polyesters. Unlike the common poly(3-hydroxybutyrate), polymers incorporating 12-HTA (via lipase-catalyzed polycondensation) exhibit elastomeric properties due to the long alkyl side chain spacing.

Phase Change Materials (PCMs)

Due to its sharp melting transition and high latent heat, 12-HTA is a candidate for thermal energy storage, particularly in temperature ranges (

Supramolecular Organogels

Similar to 12-HSA, 12-HTA can gelate hydrophobic solvents (e.g., mineral oil, toluene) at concentrations <5 wt%. The resulting gels are thixotropic, making them useful for drug delivery systems where shear-thinning behavior is required for injection.

References

-

National Institute of Standards and Technology (NIST). 13-Hydroxytridecanoic acid Thermochemistry Data. (Note: Homologous reference for thermodynamic baseline). Link

-

PubChem. Compound Summary for CID 86289833: (3R,12R)-3,12-dihydroxytridecanoic acid.[1] (Structural analog and isomer data). Link[1]

-

ChemScene. Product Certificate: this compound (CAS 18451-97-3). Link

-

Bioplastech. Thermal properties of hydroxy fatty acids and their binary mixtures. International Journal of Energy Research, 2020. (Context on hydroxy fatty acid PCMs). Link

-

Cayman Chemical. 3-hydroxy Tridecanoic Acid Product Data. (Isomer comparison). Link

Sources

Technical Guide: Comparative Analysis of 12-Hydroxytridecanoic vs. 13-Hydroxytridecanoic Acid

The following technical guide details the structural, biosynthetic, and synthetic divergences between 12-hydroxytridecanoic acid and 13-hydroxytridecanoic acid.

Core Focus: Structural Divergence, Biosynthetic Origins, and Synthetic Methodologies for C13 Hydroxy Fatty Acids.

Executive Summary: The C13 Platform

Tridecanoic acid derivatives represent a unique class of "odd-chain" fatty acids that serve as critical intermediates in the synthesis of macrocyclic musks (e.g., exaltolide analogs) and high-performance biopolyesters.[1] The specific position of the hydroxyl group—terminal (

This guide analyzes the causality behind their divergent properties and provides validated protocols for their selective synthesis and characterization.

Molecular Architecture & Physicochemical Properties[2][3]

The fundamental difference lies in the hybridization geometry of the carbon bearing the hydroxyl group.

| Feature | This compound (12-HTDA) | 13-Hydroxytridecanoic Acid (13-HTDA) |

| IUPAC Name | This compound | 13-hydroxytridecanoic acid |

| Position | ||

| Alcohol Type | Secondary ( | Primary ( |

| Chirality | Chiral (Stereocenter at C12) | Achiral |

| Crystalline Packing | Disrupted (Lower MP) | Linear/Efficient (Higher MP) |

| Est.[1] Melting Point | ~55–60 °C (Predicted based on 12-HSA) | ~75–80 °C (Typical for |

| Main Application | Chiral synthons, methylated lactones | Macrocyclic polyesters, musk precursors |

Structural Logic

-

13-HTDA: The terminal hydroxyl group allows the alkyl chain to remain linear, facilitating strong intermolecular hydrogen bonding in a head-to-tail fashion (carboxyl-to-hydroxyl).[1] This results in higher crystallinity and melting points.

-

12-HTDA: The pendant methyl group at C13 (relative to the C12 hydroxyl) creates a steric "kink," disrupting the lattice energy. Furthermore, the presence of a chiral center (usually S-configuration in biological systems) introduces optical activity.[1]

Biosynthetic Divergence: The Cytochrome P450 Fork

In biological systems, the regioselectivity of hydroxylation is controlled by specific subfamilies of Cytochrome P450 monooxygenases. This divergence is critical for researchers attempting to engineer microbial strains for production.[1]

Pathway Visualization

The following diagram illustrates the enzymatic decision node between

Figure 1: Enzymatic divergence in fatty acid hydroxylation.[1] CYP4 enzymes typically enforce terminal oxidation due to a narrow channel that restricts the substrate to the end of the chain. CYP2E1 or engineered CYP102A1 (BM3) variants often allow the chain to slip slightly past the heme iron, exposing the C12 (

Experimental Protocols: Divergent Chemical Synthesis

To obtain high-purity standards or starting materials, chemical synthesis is preferred over extraction.[1] The following protocols utilize Tridec-12-enoic acid as a common precursor, demonstrating how reagent choice dictates regioselectivity.

Precursor Preparation

Starting Material: 10-Undecenoic acid (commercially available).[1][2] Method: Chain extension via malonic ester synthesis or Grignard coupling is required to reach the C13 alkene (Tridec-12-enoic acid).[1]

Protocol A: Synthesis of 12-HTDA (Markovnikov Addition)

Mechanism: Oxymercuration-Demercuration.[1] This method strictly follows Markovnikov's rule, placing the hydroxyl group on the more substituted carbon (C12).

-

Reagents: Mercury(II) acetate (

), THF, Water, Sodium Borohydride ( -

Procedure:

-

Dissolve Tridec-12-enoic acid (1.0 eq) in THF:Water (1:1).

-

Add

(1.1 eq) at 0°C. Stir for 2 hours. The mercurinium ion forms at the double bond. -

Critical Step: The nucleophilic attack by water occurs at the more substituted C12 position.

-

Add

(3M) followed by -

Acidify with dilute HCl and extract with diethyl ether.[1]

-

-

Outcome: Racemic (

)-12-hydroxytridecanoic acid.[1] (Note: Enzymatic resolution is required if a specific enantiomer is needed).

Protocol B: Synthesis of 13-HTDA (Anti-Markovnikov Addition)

Mechanism: Hydroboration-Oxidation.[1] Boron adds to the less hindered carbon (C13), yielding the terminal alcohol.

-

Reagents: Borane-THF complex (

), Hydrogen Peroxide ( -

Procedure:

-

Dissolve Tridec-12-enoic acid in anhydrous THF under Nitrogen atmosphere.

-

Add

(0.35 eq) dropwise at 0°C. Stir for 4 hours at room temperature. -

Critical Step: Boron attaches to C13 (steric control).

-

Oxidize by adding

(3M) followed by slow addition of -

Reflux for 1 hour to ensure complete migration/hydrolysis.[1]

-

Acidify and extract.[1]

-

-

Outcome: 13-hydroxytridecanoic acid (Achiral).[1]

Analytical Characterization: Mass Spectrometry (GC-MS)

Differentiation between these isomers is difficult by retention time alone on non-polar columns. Mass spectrometry of the methyl esters (FAMEs) provides definitive structural proof.

Fragmentation Logic

The fragmentation patterns are governed by the stability of the carbocation formed after alpha-cleavage.

| Fragment Ion | Methyl 12-Hydroxytridecanoate ( | Methyl 13-Hydroxytridecanoate ( |

| Molecular Ion ( | Weak / Absent | Weak / Absent |

| Base Peak | m/z 45 ( | Varies (often 55, 74, or hydrocarbon) |

| Diagnostic Loss | Alpha-Cleavage at C11-C12 | Water Loss ( |

| Mechanism | Cleavage adjacent to | Terminal OH loses |

MS Fragmentation Diagram[1]

Figure 2: Mass spectrometric fragmentation pathways.[1] The presence of the m/z 45 ion is the "fingerprint" for the 12-hydroxy species (omega-1), resulting from the cleavage of the terminal methyl group adjacent to the hydroxyl.

Applications in Drug Development & Materials

-

Macrocyclic Lactones (Musks):

-

13-HTDA: Cyclization yields Tridecanolide , a musk with a sweet, powdery odor profile.[1] The synthesis requires high-dilution conditions (Yamaguchi macrolactonization) to prevent intermolecular polymerization.

-

12-HTDA: Cyclization yields 12-Methyl-dodecanolide .[1] The methyl substituent on the ring adds diffusive power and substantivity to the fragrance profile but requires chiral control to optimize scent (often the R-enantiomer is preferred in similar musks).

-

-

Biopolyesters:

-

13-HTDA: Polymerizes to form poly(13-hydroxytridecanoate), a semi-crystalline polymer resembling polyethylene but with hydrolyzable ester linkages.[1]

-

12-HTDA: Polymerization is sterically hindered by the methyl group, leading to amorphous, lower-melting polymers useful for drug delivery matrices where faster degradation is required.[1]

-

References

-

Cytochrome P450 Specificity

-

Mass Spectrometry of Fatty Acids

-

Synthesis of Hydroxy Fatty Acids

-

Properties of Omega-Hydroxy Acids

Sources

Navigating the Solution Landscape: A Technical Guide to the Organic Solvent Solubility of 12-Hydroxytridecanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

12-Hydroxytridecanoic acid, a C13 hydroxy fatty acid, is a molecule of increasing interest in various scientific domains. Its utility in research and potential applications in drug development are intrinsically linked to its behavior in solution. This technical guide provides an in-depth exploration of the solubility of this compound in organic solvents. Moving beyond a simple compilation of data, this document elucidates the underlying principles governing its solubility, offers predictive insights, and presents a robust experimental framework for determining solubility in novel solvent systems. By synthesizing theoretical knowledge with practical methodologies, this guide aims to empower researchers to make informed decisions in their experimental designs, formulation development, and synthetic processes involving this compound.

Understanding this compound: A Molecule of Dichotomous Nature

This compound possesses a molecular architecture that dictates its solubility behavior. Its structure consists of a thirteen-carbon aliphatic chain, conferring a significant degree of lipophilicity. At one terminus lies a carboxylic acid group (-COOH), and at the penultimate carbon, a hydroxyl group (-OH). These two functional groups are polar and capable of engaging in hydrogen bonding, introducing a hydrophilic character to the molecule. The interplay between the long, nonpolar hydrocarbon tail and the polar head groups is the primary determinant of its solubility in different organic solvents.

Figure 1: A conceptual diagram illustrating the hydrophobic and hydrophilic regions of this compound.

Thedance of Solute and Solvent: Theoretical Underpinnings of Solubility

The adage "like dissolves like" serves as a foundational principle in predicting solubility. For this compound, this means that its solubility will be favored in solvents that can effectively interact with both its nonpolar and polar moieties.

-

The Role of the Hydrocarbon Chain: The long C13 chain is nonpolar and will readily interact with nonpolar or weakly polar solvents through van der Waals forces. Solvents with significant aliphatic or aromatic character are therefore expected to be good candidates for solubilizing the hydrocarbon portion of the molecule.

-

The Influence of Polar Functional Groups: The carboxylic acid and hydroxyl groups can participate in hydrogen bonding. Polar protic solvents (e.g., alcohols) and polar aprotic solvents with hydrogen bond accepting capabilities (e.g., ethers, ketones) will interact favorably with these groups, enhancing solubility.

-

Solvent Polarity: A solvent's polarity is a crucial factor. While highly nonpolar solvents may effectively solvate the hydrocarbon chain, they will poorly interact with the polar functional groups. Conversely, highly polar solvents may not adequately solvate the long nonpolar tail. Therefore, solvents of intermediate polarity, or those with both polar and nonpolar characteristics, are often optimal.

-

Temperature's Impact: The dissolution of a solid in a liquid is typically an endothermic process. Therefore, increasing the temperature generally increases the solubility of this compound. This is a critical parameter to consider in experimental work, and solubility data should always be reported at a specific temperature.

Quantitative & Qualitative Solubility Insights

Direct, quantitative solubility data for this compound is not extensively reported in the literature. However, data from closely related long-chain hydroxy fatty acids can provide valuable guidance.

| Compound | Solvent | Solubility | Temperature | Source |

| 12-Hydroxydodecanoic Acid | Ethanol | ~15 mg/mL | Not Specified | [1][2] |

| 12-Hydroxydodecanoic Acid | DMSO | ~10 mg/mL | Not Specified | [1][2] |

| 12-Hydroxydodecanoic Acid | Dimethylformamide (DMF) | ~3 mg/mL | Not Specified | [1][2] |

| 12-Hydroxystearic Acid | Ethanol | ~10 mg/mL | Not Specified | [3] |

| 12-Hydroxystearic Acid | DMSO | ~10 mg/mL | Not Specified | [3] |

| 12-Hydroxystearic Acid | Dimethylformamide (DMF) | ~10 mg/mL | Not Specified | [3] |

| (±)-3-Hydroxydodecanoic acid | Chloroform | Slightly Soluble | Not Specified | [4] |

| (±)-3-Hydroxydodecanoic acid | Methanol | Slightly Soluble | Not Specified | [4] |

| General Fatty Acids | Non-polar solvents | Generally soluble | Not Specified | [5] |

Note: The data for 12-hydroxydodecanoic acid and 12-hydroxystearic acid are presented as close structural analogs to predict the behavior of this compound. It is anticipated that the solubility of this compound will be in a similar range in these solvents. The general trend indicates good solubility in polar organic solvents like ethanol, DMSO, and DMF.

A Practical Approach: Experimental Determination of Solubility

To obtain precise solubility data for this compound in a specific organic solvent, a well-controlled experimental protocol is essential. The isothermal equilibrium method is a reliable approach.

Materials and Reagents

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade or higher)

-

Thermostatically controlled shaker or water bath

-

Analytical balance

-

Centrifuge

-

Volumetric flasks and pipettes

-

Syringe filters (chemically compatible with the solvent)

-

Vials for sample collection

-

Quantification instrumentation (e.g., HPLC, GC-MS, or a high-precision balance for gravimetric analysis)

Step-by-Step Protocol

-

Preparation of Supersaturated Solutions: In a series of vials, add an excess amount of this compound to a known volume of the chosen solvent. The excess solid should be clearly visible.

-

Equilibration: Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature. Agitate the samples for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

-

Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow the excess solid to settle. For finer suspensions, centrifugation at the controlled temperature is recommended.

-

Sample Collection: Carefully withdraw an aliquot of the clear supernatant using a pre-warmed (or cooled to the experimental temperature) syringe. Immediately filter the aliquot through a syringe filter into a pre-weighed vial. This step is critical to remove any undissolved microparticles.

-

Quantification:

-

Gravimetric Method: Evaporate the solvent from the filtered aliquot under a gentle stream of inert gas or in a vacuum oven at a temperature that will not degrade the solute. Weigh the remaining solid to determine the mass of dissolved this compound.

-

Chromatographic Method: Dilute the filtered aliquot to a known volume and analyze it using a pre-calibrated HPLC or GC-MS method to determine the concentration.

-

Ensuring Self-Validation and Trustworthiness

-

Time to Equilibrium: Conduct a preliminary experiment to determine the time required to reach equilibrium by taking samples at different time points until the concentration of the solute in the supernatant remains constant.

-

Multiple Replicates: Prepare at least three replicate samples for each solvent and temperature to assess the reproducibility of the results.

-

Purity of Materials: The purity of both the solute and the solvent can significantly impact solubility. Use high-purity materials and report their specifications.

Figure 2: Experimental workflow for determining the solubility of this compound.

A Deeper Dive: Factors Influencing Solubility and Solvent Selection

The choice of an appropriate solvent is paramount for any application involving this compound. The following provides a more granular perspective on solvent selection.

Figure 3: A decision flowchart for solvent selection based on polarity and interaction potential.

As the carbon chain length of fatty acids increases, their hydrophobicity increases, which generally leads to decreased solubility in polar solvents and increased solubility in nonpolar solvents.[6][7] The presence of the hydroxyl group in this compound, however, enhances its polarity compared to its non-hydroxylated counterpart, tridecanoic acid. This makes polar organic solvents, particularly those that can act as both hydrogen bond donors and acceptors, effective at dissolving it.

The principle of "like dissolves like" is a good starting point for solvent selection.[5] Fatty acids, being largely nonpolar, are readily extracted with non-polar solvents.[8] However, for hydroxy fatty acids, a degree of solvent polarity is necessary to interact with the polar functional groups. Fatty acid esters and glycerolipids are generally soluble in ethanol, chloroform, and diethyl ether.[9]

Conclusion

The solubility of this compound in organic solvents is a multifaceted property governed by the molecule's amphiphilic nature and the specific characteristics of the solvent. While quantitative data is sparse, a strong theoretical framework combined with data from analogous compounds suggests good solubility in polar organic solvents such as alcohols and dipolar aprotic solvents. For researchers and drug development professionals, the ability to experimentally determine solubility with precision is crucial. The methodologies and principles outlined in this guide provide a comprehensive toolkit for navigating the solution landscape of this compound, enabling its effective use in a wide array of scientific applications.

References

-

Shodex. (n.d.). Solubility of Saturated Fatty Acids. Retrieved from [Link]

-

Wikipedia. (n.d.). Hydrogen peroxide. Retrieved from [Link]

-

PubChem. (n.d.). 12-Hydroxydodecanoic Acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Solubility data of fatty acids in organic solvents [g/L]. Retrieved from [Link]

-

VŠCHT Praha. (n.d.). LABORATORY EXERCISE Determination of fatty acids. Retrieved from [Link]

-

Quora. (2018, January 13). Why does solubility of fatty acids decreases as the length chain increases?. Retrieved from [Link]

-

Science.gov. (n.d.). factors affecting solubility: Topics by Science.gov. Retrieved from [Link]

-

PMC. (2024, June 16). A Comprehensive Study for Determination of Free Fatty Acids in Selected Biological Materials: A Review. Retrieved from [Link]

-

Reddit. (2017, August 17). How do fats dissolve in organic solvents?. Retrieved from [Link]

-

Semantic Scholar. (n.d.). Fatty Acid Solubility Determination in Biopharmaceutical Formulations containing Polysorbate 20 Using a Design of Experiments Approach. Retrieved from [Link]

-

LookChem. (n.d.). Cas 1883-13-2,3-HYDROXYDODECANOIC ACID. Retrieved from [Link]

-

Pearson. (2024, June 24). Physical Properties of Fatty Acids : Videos & Practice Problems. Retrieved from [Link]

-

ResearchGate. (2025, August 6). The solubilities of the normal saturated fatty acids II. Retrieved from [Link]

-

E-Learning. (n.d.). ANIMAL AND VEGETABLE LIPID SOLUTION TEST IN IDENTIFYING FATTY ACID HYDROLYSIS REACTIONS. Retrieved from [Link]

-

University of Massachusetts. (n.d.). ANALYSIS OF LIPIDS. Retrieved from [Link]

Sources

- 1. cdn.caymanchem.com [cdn.caymanchem.com]

- 2. caymanchem.com [caymanchem.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. lookchem.com [lookchem.com]

- 5. journals.ubmg.ac.id [journals.ubmg.ac.id]

- 6. shodex.com [shodex.com]

- 7. quora.com [quora.com]

- 8. researchgate.net [researchgate.net]

- 9. Lipids | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]

Methodological & Application

Application Notes & Protocols: Enzymatic Hydroxylation of Fatty Acids at the Omega-1 Position

Introduction

The targeted oxidation of C-H bonds is a cornerstone of synthetic chemistry and biology, enabling the conversion of relatively inert hydrocarbons into valuable functionalized molecules. Within the realm of lipid biochemistry, the regioselective hydroxylation of fatty acids is a critical metabolic process that generates signaling molecules, intermediates for further catabolism, and precursors for biopolymers.[1][2][3] While omega (ω) hydroxylation at the terminal methyl group is a well-documented pathway, hydroxylation at the sub-terminal omega-1 (ω-1) position represents a distinct and functionally significant modification.

This reaction is primarily catalyzed by specific members of the cytochrome P450 (CYP) superfamily of monooxygenases.[4] Notably, enzymes like CYP2E1 are known to perform ω-1 hydroxylation on various fatty acid substrates, contrasting with the CYP4 family enzymes which are the principal catalysts of ω-hydroxylation.[4][5] The resulting ω-1 hydroxy fatty acids are not merely metabolic byproducts; they are involved in important signaling pathways and have emerging applications in drug development and as building blocks for novel materials.[5][6]

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the principles and practical execution of in vitro enzymatic ω-1 hydroxylation of fatty acids. We will delve into the mechanistic underpinnings of the cytochrome P450 catalytic cycle, provide a detailed, self-validating protocol for conducting the assay, and discuss the analytical methods required for robust product confirmation and quantification.

Section 1: The Cytochrome P450 Catalytic Cycle and Mechanism

The enzymatic hydroxylation of a fatty acid is a sophisticated oxidation reaction that requires the coordinated action of a CYP enzyme, its redox partner (NADPH-cytochrome P450 reductase), and essential cofactors. The overall stoichiometry of the reaction is:

RH + O₂ + NADPH + H⁺ → ROH + H₂O + NADP⁺ [7]

Here, RH represents the fatty acid substrate, and ROH is the hydroxylated product. The reaction mechanism proceeds through a well-defined catalytic cycle, which is fundamental to understanding the experimental requirements.

Causality of the Cycle: The cycle begins with the fatty acid substrate (RH) binding to the active site of the P450 enzyme, which contains a heme iron in its ferric (Fe³⁺) state. This binding displaces a water molecule and alters the spin state of the heme iron, making it more receptive to an electron. This first electron, donated from NADPH via the NADPH-cytochrome P450 reductase, reduces the iron to its ferrous (Fe²⁺) state. Molecular oxygen (O₂) can now bind to the ferrous iron. A second electron transfer, again from the reductase, reduces the bound dioxygen to a highly reactive perferryl oxygen species (FeO³⁺).[8] This potent oxidant is responsible for abstracting a hydrogen atom from the ω-1 position of the fatty acid, followed by a rapid "oxygen rebound" step that transfers the hydroxyl group to the substrate, forming the ω-1 hydroxy fatty acid. The product then dissociates, returning the enzyme to its initial state.

Caption: High-level workflow for the in vitro hydroxylation assay.

Reaction Setup

Prepare a master mix of buffer and enzymes to ensure consistency across all reactions. The following table details the components for a single 200 µL reaction.

| Component | Stock Conc. | Volume (µL) | Final Conc. |

| K-Phosphate Buffer | 100 mM | 154 | 77 mM |

| CYP2E1 | 5 µM | 4 | 100 nM |

| P450 Reductase | 5 µM | 8 | 200 nM |

| MgCl₂ | 50 mM | 2 | 0.5 mM |

| Lauric Acid | 10 mM | 2 | 100 µM |

| Pre-incubate 5 min at 37°C | |||

| NADPH Regen. System | See 3.1 | 30 | 1.5 mM NADP⁺, 15 mM G6P |

| Total Volume | 200 µL |

Procedure:

-

Combine buffer, enzymes, and MgCl₂ in a microcentrifuge tube on ice.

-

Add the fatty acid substrate stock. Vortex briefly.

-

Pre-incubate the mixture for 5 minutes at 37°C to allow the substrate to partition into the active site.

-

Initiate the reaction by adding the NADPH regenerating system solution.

-

Incubate for the desired time (e.g., 30 minutes) at 37°C with gentle shaking.

-

Terminate the reaction by adding 20 µL of 2N HCl to denature the enzymes.

Product Extraction

-

To the terminated reaction, add 600 µL of ice-cold ethyl acetate.

-

Vortex vigorously for 1 minute to extract the lipids into the organic phase.

-

Centrifuge at 14,000 x g for 5 minutes to separate the phases.

-

Carefully transfer the upper organic layer (~550 µL) to a new tube.

-

Evaporate the ethyl acetate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried lipid film in 100 µL of a suitable solvent for analysis (e.g., 50:50 Methanol:Water).

Section 4: Analytical Methods for Product Identification

Robust and unambiguous identification of the ω-1 hydroxy fatty acid is crucial. While GC-MS can be used, it requires a derivatization step to make the analyte volatile. [9]Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the preferred method as it can analyze the product directly with high sensitivity and specificity. [10][11]

LC-MS/MS Protocol Outline

-

Chromatography: Reversed-phase HPLC is used to separate the product from the parent substrate and other potential byproducts. [12] * Column: C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Mobile Phase A: Water + 0.1% Formic Acid

-

Mobile Phase B: Acetonitrile/Methanol (90:10) + 0.1% Formic Acid

-

Flow Rate: 0.3 mL/min

-

Gradient: Start at 40% B, ramp to 98% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

-

-

Mass Spectrometry: Electrospray ionization (ESI) in negative mode is ideal for detecting fatty acids.

-

Detection Mode: Multiple Reaction Monitoring (MRM) provides the best selectivity and sensitivity for quantification. [9]This involves monitoring a specific precursor ion (the deprotonated molecule, [M-H]⁻) and a characteristic product ion after fragmentation.

-

Example MRM Transitions for Lauric Acid Metabolites:

-

Lauric Acid (Parent): Q1: 199.2 -> Q3: 199.2

-

11-hydroxy Lauric Acid (Product): Q1: 215.2 -> Q3: 197.2 (loss of H₂O)

-

12-hydroxy Lauric Acid (ω-product): Q1: 215.2 -> Q3: 171.2 (fragmentation specific to terminal OH)

-

-

Section 5: Data Interpretation and Troubleshooting

| Observation | Potential Cause | Suggested Solution |

| No product detected | Inactive enzyme/reductase. Omission of a key cofactor (NADPH, MgCl₂). Incorrect pH. | Verify enzyme activity with a positive control substrate. Prepare fresh reagents. Confirm buffer pH. |

| Low product yield | Sub-optimal reaction time. Substrate or product inhibition. Insufficient enzyme concentration. | Perform a time-course experiment to find the linear range. Test a range of substrate concentrations. Increase enzyme/reductase concentration. |

| Multiple product peaks | Non-specific enzyme activity. Substrate contamination. Non-enzymatic oxidation. | Confirm enzyme identity. Use a higher purity substrate. Check the "No Enzyme" control; if the peak is present, the issue is non-enzymatic. |

| Poor extraction recovery | Incorrect extraction solvent. Incomplete phase separation. | Ensure ethyl acetate is used. Centrifuge adequately to achieve a clean interface between aqueous and organic layers. |

References

-

Hardwick, J. P. (2008). Cytochrome P450 ω-Hydroxylases in Inflammation and Cancer. PMC - PubMed Central. Available at: [Link]

- Google Patents. (1990). Process for producing omega-hydroxy fatty acids.

-

Meunier, B., de Visser, S. P., & Shaik, S. (2004). Hydrocarbon Hydroxylation by Cytochrome P450 Enzymes. Chemical Reviews. Available at: [Link]

-

Wikipedia. (n.d.). Omega hydroxy acid. Available at: [Link]

-

Miura, Y. (2013). The biological significance of ω-oxidation of fatty acids. Proceedings of the Japan Academy, Series B. Available at: [Link]

-

Wikipedia. (n.d.). CYP2E1. Available at: [Link]

-

Hardwick, J. P. (2024). The synergistic and opposing roles of ω-fatty acid hydroxylase (CYP4A11) and ω-1 fatty acid hydroxylase (CYP2E1) in chronic liver disease. Peertechz Publications. Available at: [Link]

-

Gillam, E. M. J., et al. (2024). Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes. Catalysis Science & Technology. Available at: [Link]

-

Guengerich, F. P., & Yoshimoto, F. K. (2021). Updates on Mechanisms of Cytochrome P450 Catalysis of Complex Steroid Oxidations. MDPI. Available at: [Link]

-

Wikipedia. (n.d.). Cytochrome P450 omega hydroxylase. Available at: [Link]

-

Al-Salami, H., et al. (2023). Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products. PMC. Available at: [Link]

-

Eschenfeldt, W. H., et al. (2003). Transformation of Fatty Acids Catalyzed by Cytochrome P450 Monooxygenase Enzymes of Candida tropicalis. PMC - PubMed Central. Available at: [Link]

-

Wang, W., et al. (2024). Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases. Obesity Reviews. Available at: [Link]

-

ResearchGate. (2008). Modification of the fatty acid specificity of cytochrome P450BM-3 from Bacillus megaterium by directed evolution: A validated assay. Available at: [Link]

- Google Patents. (n.d.). Methods of producing omega-hydroxylated fatty acid derivatives.

-

Christie, W. W. (2019). Fatty Acid Analysis by HPLC. AOCS. Available at: [Link]

-

ResearchGate. (2020). (PDF) Regioselective Biocatalytic Hydroxylation of Fatty Acids by Cytochrome P450s. Available at: [Link]

-

ResearchGate. (2013). The biological significance of ω-oxidation of fatty acids. Available at: [Link]

-

ResearchGate. (n.d.). LC-MS/MS analysis of hydroxy-fatty acids. Available at: [Link]

-

Liu, L., et al. (2024). Recent Developments in Drug Design of Oral Synthetic Free Fatty Acid Receptor 1 Agonists. Drug Design, Development and Therapy. Available at: [Link]

-

Wang, J., et al. (2024). Engineering Electron Transfer Pathway of Cytochrome P450s. MDPI. Available at: [Link]

-

Artaria, C. (2011). Quantitation of Omega Fatty Acids by HPLC and Charged Aerosol Detection. Chromatography Online. Available at: [Link]

-

Wikipedia. (n.d.). Omega oxidation. Available at: [Link]

-

Royal Society of Chemistry. (2020). Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. Available at: [Link]

Sources

- 1. EP0357865A2 - Process for producing omega-hydroxy fatty acids - Google Patents [patents.google.com]

- 2. The biological significance of ω-oxidation of fatty acids - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Thermostable fatty acid hydroxylases from ancestral reconstruction of cytochrome P450 family 4 enzymes - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 4. medsciencegroup.com [medsciencegroup.com]

- 5. CYP2E1 - Wikipedia [en.wikipedia.org]

- 6. Fatty acid esters of hydroxy fatty acids: A potential treatment for obesity-related diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

- 9. books.rsc.org [books.rsc.org]

- 10. Application of Chromatographic and Spectroscopic-Based Methods for Analysis of Omega-3 (ω-3 FAs) and Omega-6 (ω-6 FAs) Fatty Acids in Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. aocs.org [aocs.org]

Application Note: Precision Polymerization of 12-Hydroxytridecanoic Acid for Advanced Polyhydroxyalkanoates (PHA)

Executive Summary & Strategic Rationale

This guide details the polymerization of 12-hydroxytridecanoic acid (12-HTD) . Unlike standard bacterial PHAs (typically poly-3-hydroxyalkanoates) produced via in vivo fermentation, 12-HTD is an

Why 12-HTD?

-

Tunable Crystallinity: The C12 methyl branch disrupts chain packing, lowering the melting point (

) and increasing flexibility compared to linear -

Hydrophobicity: The C13 aliphatic chain provides exceptional hydrolytic stability, making it ideal for long-term drug delivery depots or moisture-resistant coatings.

Methodology Selection: While bacterial synthases (PhaC) generally prefer 3-hydroxy substrates, lipase-catalyzed polycondensation is the gold standard for polymerizing long-chain secondary hydroxy acids. This protocol utilizes Candida antarctica Lipase B (CALB) to drive high-molecular-weight synthesis under mild conditions, avoiding the metal residues associated with traditional tin/titanium catalysts.

Scientific Foundation: The Chemo-Enzymatic Mechanism

Mechanism of Action

The polymerization relies on the reversibility of the lipase hydrolytic pathway. In non-aqueous media with low water activity (

-

Acyl-Enzyme Formation: The catalytic serine nucleophile attacks the carbonyl of 12-HTD, releasing water and forming an acyl-enzyme intermediate.

-

Nucleophilic Attack: The secondary hydroxyl group (C12-OH) of a second monomer attacks the acyl-enzyme, forming a dimer and regenerating the enzyme.

-

Chain Propagation: This cycle repeats. The removal of water is the thermodynamic driver that shifts the equilibrium toward high degree of polymerization (

).

Pathway Visualization

Figure 1: Catalytic cycle of CALB-mediated polycondensation.[1] Water removal is the rate-determining step for molecular weight growth.

Experimental Protocol: Lipase-Catalyzed Polymerization

Safety Note: Toluene is a volatile organic solvent. Perform all reactions in a fume hood.

Materials

-

Monomer: this compound (>98% purity). Note: If synthesizing from vernolic acid or castor oil derivatives, ensure free fatty acids are removed.

-

Catalyst: Novozym 435 (Immobilized Candida antarctica Lipase B on acrylic resin).

-

Solvent: Toluene (Anhydrous) or Diphenyl ether (for higher boiling point, if needed).

-

Desiccant: Molecular Sieves (4Å), activated at 250°C for 4 hours.

Workflow Diagram

Figure 2: Step-by-step workflow for the synthesis of Poly(12-HTD).

Detailed Procedure

Step 1: Pre-Reaction Conditioning

-

Monomer: Dry 12-HTD (5.0 g) in a vacuum oven at 40°C overnight to remove trace moisture which terminates chain growth.

-

Enzyme: Dry Novozym 435 (10 wt% relative to monomer, 0.5 g) in a desiccator over

for 24 hours.

Step 2: Oligomerization (Atmospheric Pressure)

-

In a round-bottom flask equipped with a magnetic stir bar, combine the dried 12-HTD and anhydrous toluene (1:1 w/v ratio). Note: Bulk polymerization (solvent-free) is possible at >85°C but mass transfer becomes difficult as viscosity rises.

-

Add the dried Novozym 435.

-

Heat to 80°C . Do not exceed 90°C to prevent irreversible thermal deactivation of the enzyme carrier.

-

Stir at 200 rpm for 4–6 hours under an inert atmosphere (Argon/Nitrogen). This stage forms oligomers.[1]

Step 3: Polycondensation (Vacuum Stage)

-

Critical Action: Connect the flask to a high-vacuum line (<2 mmHg).

-

Objective: Remove the water byproduct to shift equilibrium toward the polymer.

-

Duration: Maintain 80°C and vacuum for 48 hours .

-

Tip: If using molecular sieves instead of vacuum, mount a Soxhlet extractor filled with activated sieves to continuously dry the refluxing solvent.

Step 4: Termination and Purification

-

Cool the reaction to room temperature.

-

Dissolve the crude polymer in Chloroform (

) to reduce viscosity. -

Filtration: Filter the solution through a glass frit to remove the immobilized enzyme beads. Retain beads: Novozym 435 can often be reused 5–10 times.

-

Precipitation: Dropwise add the filtrate into excess cold Methanol (

) (1:10 v/v ratio) under vigorous stirring. The polymer will precipitate as a white/off-white solid. -

Collect by filtration and dry under vacuum at 40°C.

Characterization & Expected Data

To validate the synthesis, compare your results against these standard parameters for mcl-PHAs and lipase-synthesized polyesters.

NMR Spectroscopy ( -NMR)

The shift of the methine proton (CH-OH) is the primary indicator of ester bond formation.

| Signal | Monomer ( | Polymer ( | Interpretation |

| -CH(OH)- | ~3.6 - 3.8 | ~4.8 - 5.1 | Downfield shift indicates conversion of secondary alcohol to ester. |

| -CH2-COOH | ~2.3 | ~2.3 | Alpha-methylene protons (broadens in polymer). |

| -CH3 | ~1.2 | ~1.2 | Terminal methyl group (confirms branching). |

Thermal Properties (DSC)

Poly(12-HTD) exhibits "shape memory" potential due to its crystallinity.

-

Melting Temperature (

): Expect 45°C – 55°C .-

Context: Lower than polyethylene (~110°C) and poly(12-hydroxystearate) (~65°C) due to the specific disruption of the C13 chain by the C12 methyl branch.

-

-

Glass Transition (

): Expect -30°C to -40°C .-

Significance: The material is rubbery and flexible at room temperature.

-

Molecular Weight (GPC)

-

Number Average (

): 20,000 – 45,000 Da. -

Polydispersity Index (PDI): 1.8 – 2.5 (Typical for step-growth polymerization).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Molecular Weight ( | Residual Water | Ensure sieves are freshly activated (250°C). Check vacuum seal. |

| Low Yield | Enzyme Deactivation | Ensure temperature never exceeded 90°C. Check solvent for peroxides. |

| Yellowing of Product | Oxidation | Perform reaction under strict Argon/Nitrogen atmosphere. |

| Enzyme Aggregation | Stirring Speed | Reduce stirring speed or use an overhead stirrer to prevent grinding the beads. |

References

-

Vroman, I., & Tighzert, L. (2009). Biodegradable Polymers. Materials, 2(2), 307-344. Link

-

Kobayashi, S. (2010). Lipase-catalyzed polyester synthesis: a green polymer chemistry. Proceedings of the Japan Academy, Series B, 86(4), 338-365. Link

-

Jiang, Z., et al. (2007). Lipase-catalyzed synthesis of poly(12-hydroxystearic acid) from castor oil derivative. Biomacromolecules, 8(8). (Validates protocol for long-chain hydroxy acids). Link

-

Gumel, A. M., et al. (2013). Lipase-mediated synthesis of sugar-fatty acid ester surfactants. Journal of Molecular Catalysis B: Enzymatic. (Reference for enzyme handling and solvent systems). Link

-

Cai, Y., et al. (2025). Polymers from Fatty Acids: Poly(ω-hydroxyl tetradecanoic acid) Synthesis. ResearchGate.[2] (Specific comparison for C14 vs C13 chains). Link

Sources

using 12-hydroxytridecanoic acid as a precursor for macrocyclic lactones

Application Note: Precision Macrolactonization of 12-Hydroxytridecanoic Acid

Executive Summary

This guide details the conversion of This compound (12-HTDA) into its corresponding 13-membered macrocyclic lactone, 12-methyloxacyclododecan-2-one . This transformation is critical for the synthesis of musk odorants and macrolide antibiotic scaffolds.

Unlike primary (

This protocol provides two validated pathways:

-

Biocatalytic Route (Green): Lipase-mediated cyclization using Novozym 435, prioritizing enantioselectivity and mild conditions.

-

Chemical Route (Yamaguchi): High-dilution mixed-anhydride activation, prioritizing yield and speed.

Critical Analysis: The Challenge of the 13-Membered Ring

The cyclization of 12-HTDA yields a 13-membered ring. In ring-closing kinetics, this falls into the "medium-large" transition zone.

-

Entropic Factors: The probability of the C12-hydroxyl meeting the C1-carboxyl is lower than in 5- or 6-membered rings.

-

Enthalpic Factors: While 13-membered rings have less transannular strain than 8-11 membered rings, the secondary nature of the hydroxyl group at C12 adds a steric penalty.

Key Strategy: To favor cyclization (unimolecular) over oligomerization (bimolecular), we must manipulate the Effective Molarity (EM) .

-

Chemical Approach: We use High Dilution (<0.005 M) to statistically favor intramolecular collisions.

-

Enzymatic Approach: We use Interfacial Activation of lipases in non-polar solvents, where the enzyme active site acts as a "pseudo-dilution" chamber.

Workflow Visualization

The following diagram outlines the decision matrix and workflow for processing 12-HTDA.

Figure 1: Strategic workflow for the macrolactonization of this compound.

Protocol A: Biocatalytic Cyclization (Novozym 435)

Rationale: Candida antarctica Lipase B (CAL-B) accommodates secondary alcohols and large fatty acid chains. The enzyme forms an acyl-enzyme intermediate with the carboxylic acid end, which is then attacked by the intramolecular hydroxyl group.

Materials:

-

Precursor: this compound (Pure).

-

Catalyst: Novozym 435 (Immobilized CAL-B).

-

Solvent: Toluene (Anhydrous) or Isooctane.

-

Water Scavenger: 4Å Molecular Sieves (Activated).

Step-by-Step Procedure:

-

Preparation:

-

Activate 4Å molecular sieves at 250°C for 4 hours.

-

Dissolve 12-HTDA (1.0 mmol, ~230 mg) in anhydrous Toluene (200 mL).

-

Note: The concentration is roughly 5 mM. Although enzymes tolerate higher concentrations than chemical methods, keeping it low (<20 mM) suppresses oligomerization.

-

-

Initiation:

-

Add Novozym 435 (100% w/w relative to substrate, i.e., 230 mg).

-

Add activated molecular sieves (500 mg) to drive the equilibrium toward esterification (water removal).

-

-

Incubation:

-

Incubate at 70°C with orbital shaking (200 rpm).

-

Caution: Do not use magnetic stirring bars, as they grind the immobilized enzyme beads, reducing activity.

-

-

Monitoring:

-

Sample 50 µL every 12 hours. Derivatize with BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) for GC-MS analysis.

-

Look for the disappearance of the acid peak and appearance of the lactone peak.

-

Target Time: 48–72 hours. Secondary alcohols react slower than primary ones.

-

-

Workup:

-

Filter off the enzyme and sieves.

-

Evaporate solvent under reduced pressure.

-

Purify via silica gel chromatography (Hexane:EtOAc 95:5).

-

Protocol B: Yamaguchi Macrolactonization

Rationale: The Yamaguchi method uses 2,4,6-trichlorobenzoyl chloride to form a mixed anhydride. This highly electrophilic species is attacked by the secondary hydroxyl group. High dilution is strictly required.

Materials:

-

Reagent: 2,4,6-Trichlorobenzoyl chloride (Yamaguchi Reagent).

-

Base: Triethylamine (Et3N), 4-Dimethylaminopyridine (DMAP).

-

Solvent: THF (for activation), Toluene (for cyclization).

Step-by-Step Procedure:

-

Activation (Mixed Anhydride Formation):

-

Dissolve 12-HTDA (1.0 mmol) in anhydrous THF (10 mL).

-

Add Et3N (1.2 mmol) and 2,4,6-trichlorobenzoyl chloride (1.1 mmol).

-

Stir at Room Temperature (RT) for 2 hours. A white precipitate (triethylamine hydrochloride) will form.

-

Remove solvent in vacuo and re-dissolve the residue in a small volume of Toluene (10 mL). Filter off the salts.

-

-

Cyclization (High Dilution Feed):

-

Prepare a reaction flask with refluxing anhydrous Toluene (500 mL) containing DMAP (2.0 mmol).

-

Critical Step: Using a syringe pump, slowly add the Mixed Anhydride solution (from step 1) into the refluxing DMAP/Toluene solution over 8–10 hours .

-

Why? This "pseudo-high-dilution" ensures that at any moment, the concentration of unreacted active species is extremely low, preventing two molecules from meeting.

-

-

Completion:

-

After addition, reflux for an additional 2 hours.

-

Cool to RT.

-

-

Workup:

-

Wash the organic layer with saturated Sodium Bicarbonate (removes acid byproducts), then 1N HCl (removes DMAP), then Brine.

-

Dry over MgSO4, filter, and concentrate.

-

Purify via Flash Chromatography.

-

Data Analysis & Validation

Expected Results Table

| Parameter | Enzymatic (CAL-B) | Chemical (Yamaguchi) |

| Reaction Time | 48 - 72 Hours | 12 - 16 Hours |

| Yield (Isolated) | 65 - 75% | 75 - 85% |

| Oligomer Byproduct | Low (<5%) | Moderate (depends on dilution) |

| Stereochemistry | Retains Chirality | Retains Chirality (Attack at Carbonyl) |

| Purification | Simple (Filtration) | Complex (Acid/Base Wash) |

Validation Checks:

-

GC-MS: The lactone (

) will elute earlier than the linear precursor. The mass spectrum should show a molecular ion -

NMR (

H): The proton at C12 (methine, -CH(O)-) will shift downfield significantly (from

References

-

Mechanism of Lipase Catalysis: Anderson, E. M., et al. "Biocatalytic synthesis of macrocyclic lactones." Biocatalysis and Biotransformation, vol. 16, no. 3, 1998.

-

Yamaguchi Protocol: Inanaga, J., et al. "A rapid and efficient synthesis of macrocyclic lactones." Bulletin of the Chemical Society of Japan, vol. 52, no. 7, 1979.

-

Secondary Alcohol Cyclization: Kobayashi, S., et al. "Lipase-catalyzed synthesis of macrocyclic lactones in organic solvents." Tetrahedron Letters, vol. 38, no. 45, 1997.

-

Macrocyclization Review: Campagne, J. M., et al. "Macrolactonization reactions." Chemical Reviews, vol. 104, no. 11, 2004.

Application Notes and Protocols for the Extraction of Hydroxy Fatty Acids from Biological Samples

Introduction: The Significance and Challenges of Hydroxy Fatty Acid Analysis

Hydroxy fatty acids (HFAs) are a diverse class of lipid molecules that play crucial roles in a myriad of physiological and pathological processes.[1] As constituents of cellular structures, they are involved in modulating membrane fluidity, participating in cell signaling pathways, and contributing to inflammatory responses and their resolution.[1] The presence and concentration of specific HFAs can serve as important biomarkers for lipid oxidation, metabolic status, and the progression of various diseases.[1] However, the analysis of HFAs in biological samples presents considerable challenges due to their low abundance, structural diversity with numerous positional and stereo-isomers, and their susceptibility to degradation.[1][2]

Effective extraction from complex biological matrices such as plasma, serum, tissues, and cells is the foundational step for accurate and reliable quantification. The choice of extraction method is critical and depends on the specific HFAs of interest, the nature of the biological sample, and the downstream analytical technique, most commonly gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-mass spectrometry (LC-MS/MS).[2][3][4] This guide provides a comprehensive overview of the principal extraction methodologies, offering detailed protocols and expert insights to aid researchers in navigating the complexities of HFA analysis.

Core Principles of Extraction: Navigating Polarity and Matrix Effects

The primary objective of any extraction protocol is to efficiently isolate the target HFAs from the bulk of the biological matrix, which includes proteins, phospholipids, and other interfering substances, while minimizing analyte loss and degradation.[5] The polarity of HFAs, which is influenced by the hydrocarbon chain length and the presence of the hydroxyl group, dictates the choice of appropriate solvents and extraction phases.[1]

A successful extraction strategy must address the following:

-

Disruption of Protein-Lipid Interactions: Many HFAs are bound to proteins, such as albumin, in biological fluids. The extraction solvent system must be capable of denaturing these proteins to release the bound lipids. This is often achieved by using polar organic solvents like methanol or isopropanol.

-

Solubilization of HFAs: The chosen solvent or solvent mixture must effectively solubilize the HFAs. Given their amphipathic nature, mixtures of polar and non-polar solvents are often employed.

-

Removal of Interfering Substances: The complexity of biological samples necessitates a cleanup step to remove compounds that can interfere with downstream analysis, cause ion suppression in mass spectrometry, or damage analytical columns.[6] This is where techniques like solid-phase extraction become invaluable.

Methodologies for Hydroxy Fatty Acid Extraction

The three most widely employed techniques for extracting HFAs from biological samples are Liquid-Liquid Extraction (LLE), Solid-Phase Extraction (SPE), and to a lesser extent, Supercritical Fluid Extraction (SFE).

Liquid-Liquid Extraction (LLE): The Classical Approach

LLE is a foundational technique that partitions analytes between two immiscible liquid phases. For HFA extraction, this typically involves an aqueous phase (the biological sample) and an organic phase. The choice of organic solvent is paramount and is guided by the polarity of the target HFAs.

The effectiveness of LLE hinges on the principle of "like dissolves like." To extract a broad range of lipids, including HFAs, from an aqueous biological sample, a biphasic or triphasic solvent system is created.

-

Folch and Bligh & Dyer Methods: These are the most cited methods in lipid extraction.[7] Both utilize a chloroform and methanol mixture.[7] Methanol serves to disrupt the hydrogen bonds between lipids and proteins and to create a single phase with the aqueous sample for initial extraction. The subsequent addition of chloroform and water or a saline solution induces phase separation. The lower, denser chloroform layer contains the majority of the lipids, including HFAs, while the upper aqueous layer contains polar cellular components.[5][7] The primary difference between the two methods lies in the initial solvent-to-sample ratio and the subsequent steps to induce phase separation.[7]

-

Methyl-tert-butyl ether (MTBE) Method: An alternative to chlorinated solvents, the MTBE method offers a safer and effective extraction.[8] A three-phase system of MTBE, methanol, and water is used for total lipid extraction.[8]

Protocol 1: Modified Folch Extraction for HFAs from Plasma/Serum

Objective: To extract a broad range of lipids, including free and esterified HFAs, from plasma or serum.

Materials:

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Glass centrifuge tubes with PTFE-lined caps

-

Pasteur pipettes

-

Nitrogen gas evaporator

Procedure:

-

Sample Preparation: To 100 µL of plasma or serum in a glass centrifuge tube, add 400 µL of methanol. Vortex vigorously for 30 seconds to precipitate proteins.

-

Solvent Addition: Add 800 µL of chloroform to the tube. Vortex for 1 minute to ensure thorough mixing.

-

Phase Separation: Add 200 µL of 0.9% NaCl solution to induce phase separation.[9] Vortex for 30 seconds.

-

Centrifugation: Centrifuge the mixture at 2,000 x g for 10 minutes at 4°C. This will result in two distinct phases.

-

Collection of Organic Phase: Carefully collect the lower chloroform phase, which contains the lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.[9] Be cautious not to disturb the protein interface.

-

Drying: Evaporate the chloroform extract to dryness under a gentle stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried lipid extract in an appropriate solvent (e.g., methanol, isopropanol) compatible with the subsequent analytical method (LC-MS or GC-MS).

Solid-Phase Extraction (SPE): For Cleaner, More Concentrated Samples

SPE is a powerful sample preparation technique that has become the method of choice for cleaning up and concentrating HFAs from complex biological extracts.[10][11] It offers higher selectivity and reproducibility compared to LLE.[12] SPE separates compounds based on their affinity for a solid stationary phase (the sorbent) and a liquid mobile phase.[10]

The choice of SPE sorbent is critical for successful HFA isolation. The two main types used are:

-

Reversed-Phase (RP-SPE): Utilizes a nonpolar stationary phase (e.g., C18-bonded silica).[10] In a polar loading solvent, hydrophobic molecules like HFAs are retained on the sorbent while polar impurities are washed away. The HFAs are then eluted with a nonpolar organic solvent.[10] This is ideal for extracting HFAs from aqueous matrices.

-

Anion-Exchange (AX-SPE): Employs a stationary phase with positively charged functional groups.[10] At a pH where the carboxylic acid group of the HFA is deprotonated (negatively charged), it will be retained on the sorbent. Neutral and cationic impurities are washed away. The HFAs are then eluted by changing the pH or increasing the ionic strength of the mobile phase.[10] This method is highly selective for acidic compounds like free HFAs.

Protocol 2: Reversed-Phase SPE (RP-SPE) for Free HFAs from Plasma

Objective: To isolate and concentrate free HFAs from a plasma lipid extract for LC-MS analysis.

Materials:

-

C18 SPE cartridge (e.g., 500 mg, 3 mL)

-

Methanol (HPLC grade)

-

Ultrapure water

-

Hexane (HPLC grade)

-

Ethyl acetate (HPLC grade)

-

SPE vacuum manifold

Procedure:

-

Cartridge Conditioning: Condition the C18 SPE cartridge by sequentially passing 5 mL of ethyl acetate, 5 mL of methanol, and 5 mL of ultrapure water through it. Do not let the cartridge run dry.

-

Sample Loading: Load the reconstituted lipid extract (from LLE, dissolved in a small volume of a polar solvent like methanol) onto the conditioned SPE cartridge.

-

Washing: Wash the cartridge with 5 mL of ultrapure water to remove polar impurities. Follow with a wash of 5 mL of hexane to elute very nonpolar lipids like cholesterol esters and triglycerides.[8]

-

Elution: Elute the HFAs from the cartridge with 5 mL of ethyl acetate.[8]

-

Drying and Reconstitution: Evaporate the ethyl acetate eluate to dryness under a gentle stream of nitrogen. Reconstitute the purified HFA fraction in a solvent suitable for your LC-MS analysis.

Supercritical Fluid Extraction (SFE): A Green Chemistry Alternative

SFE utilizes a supercritical fluid, most commonly carbon dioxide (CO₂), as the extraction solvent.[13] Supercritical fluids have properties intermediate between a liquid and a gas, allowing for efficient penetration into the sample matrix.[14] The solvating power of supercritical CO₂ can be tuned by modifying the pressure and temperature, enabling selective extraction.[13]

SFE is considered a "green" technology because CO₂ is non-toxic, non-flammable, and readily available.[13] The extraction can be made more efficient for polar lipids like HFAs by adding a co-solvent, such as ethanol.[13] A key advantage of SFE is that the extract is obtained solvent-free by simply depressurizing the system, which causes the CO₂ to return to its gaseous state.[15] While powerful, the high initial cost of SFE instrumentation has limited its widespread adoption in routine biological analysis compared to LLE and SPE.

Derivatization: Enhancing Analyte Detectability for GC-MS

For analysis by GC-MS, the polarity of HFAs must be reduced, and their volatility increased. This is achieved through a chemical process called derivatization.[4]

-

Esterification: The carboxylic acid group is converted to a methyl ester (Fatty Acid Methyl Ester or FAME). This is commonly done using reagents like boron trifluoride (BF₃) in methanol or by acid-catalyzed transesterification if the HFAs are initially in esterified form.[16]

-

Silylation: The hydroxyl group is converted to a trimethylsilyl (TMS) ether.[17] This is typically performed after esterification using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA).[17]

The resulting FAME, TMS-ether derivatives are more volatile and less polar, making them amenable to separation by gas chromatography and providing characteristic fragmentation patterns in the mass spectrometer.[17]

Protocol 3: Two-Step Derivatization of HFAs for GC-MS Analysis

Objective: To prepare extracted HFAs for analysis by GC-MS.

Materials:

-

Dried HFA extract

-

14% Boron trifluoride in methanol (BF₃-Methanol)

-

Hexane

-

Saturated NaCl solution

-

N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

-

Pyridine

-

Heating block

-

GC vials with inserts

Procedure:

-

Esterification (FAME Synthesis): a. To the dried HFA extract, add 500 µL of 14% BF₃-Methanol solution. b. Cap the tube tightly and heat at 100°C for 30 minutes. c. Cool the tube to room temperature. Add 1 mL of hexane and 0.5 mL of saturated NaCl solution. d. Vortex vigorously and centrifuge briefly to separate the phases. e. Transfer the upper hexane layer containing the FAMEs to a new tube and evaporate to dryness under nitrogen.

-

Silylation (TMS Ether Synthesis): a. To the dried FAMEs, add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. b. Cap the vial and heat at 60°C for 30 minutes. c. Cool to room temperature. The sample is now ready for injection into the GC-MS.

Direct Analysis by LC-MS/MS: The Modern Paradigm

The advent of sensitive and high-resolution LC-MS/MS systems has revolutionized HFA analysis.[2] For many applications, derivatization is no longer necessary, allowing for direct analysis of the extracted HFAs.[18][19] This simplifies sample preparation, reduces the risk of analyte degradation, and increases throughput.[18] Reversed-phase liquid chromatography is typically used to separate the different HFA species before they enter the mass spectrometer.[11]

Method Validation and Quality Control: The Trustworthiness Pillar

Every protocol for HFA extraction and analysis must be rigorously validated to ensure the data generated is accurate and reproducible.[20] Key validation parameters include:

-

Recovery: The percentage of the analyte of interest that is successfully recovered through the entire extraction and cleanup process. Recovery for HFAs in biological matrices typically ranges from 60% to 118%.[20][21]

-

Linearity: The ability of the method to produce results that are directly proportional to the concentration of the analyte in the sample.[20]

-

Limit of Quantification (LOQ): The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[20] LOQs for HFAs can be in the low picogram range.[20][21]

-

Precision and Accuracy: Assessing the closeness of repeated measurements (precision) and the closeness of a measured value to the true value (accuracy).[20]

-

Matrix Effects: The effect of co-eluting, interfering substances from the biological matrix on the ionization of the target analyte in the mass spectrometer.[20]

The use of stable isotope-labeled internal standards for each HFA of interest is highly recommended to correct for analyte loss during sample preparation and for matrix effects.

Data Summary and Comparison of Methods

| Method | Principle | Advantages | Disadvantages | Best Suited For |

| Liquid-Liquid Extraction (LLE) | Partitioning between immiscible liquids | Simple, inexpensive, good for initial total lipid extraction | Less selective, labor-intensive, potential for emulsions | Broad lipid profiling, initial sample processing before SPE |

| Solid-Phase Extraction (SPE) | Adsorption onto a solid phase | High selectivity, high recovery, easily automated, cleaner extracts | Higher cost per sample, requires method development | Targeted analysis of specific HFA classes, sample cleanup for LC-MS and GC-MS |

| Supercritical Fluid Extraction (SFE) | Solvation using a supercritical fluid | "Green" solvent (CO₂), tunable selectivity, solvent-free extract | High initial instrument cost, less common for routine bioanalysis | Specialized applications requiring high purity and no residual solvent |

Conclusion: A Self-Validating System for HFA Extraction

The successful extraction of hydroxy fatty acids from biological samples is a multi-step process that demands careful consideration of the analyte's chemistry, the sample matrix, and the intended analytical endpoint. By understanding the causality behind each step—from the choice of a solvent system in LLE to the selection of a sorbent in SPE and the necessity of derivatization for GC-MS—researchers can design and implement robust and reliable workflows. The protocols provided herein serve as a foundation, but it is imperative that each laboratory validates the chosen method for its specific application to ensure the highest level of scientific integrity and trustworthiness in their results. The integration of quality control measures, particularly the use of appropriate internal standards, transforms a mere protocol into a self-validating system capable of generating high-quality data for advancing our understanding of the critical role of HFAs in health and disease.

References

- Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC - NIH. (2020-07-22).

- Three-phase liquid extraction: a simple and fast method for lipidomic workflows - PMC - NIH.

- Extraction methods of fat from food samples and preparation of fatty acid methyl esters for gas chromatography: A review - Arabian Journal of Chemistry.

- Solid-Phase Extraction of Fatty Acids for LC-MS Analysis: Application Notes and Protocols - Benchchem.

- Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC - NIH.

- Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed. (2020-07-22).

- Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC - NIH. (2022-04-05).

- Full article: Isolation of lipids from biological samples - Taylor & Francis.

- Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis.

- Extraction and separation of fats and lipids - Analytical Techniques in Aquaculture Research.

- Advances in Lipid Extraction Methods—A Review - PMC. (2021-12-20).

- A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC. (2021-05-04).

- A Liquid Chromatography-High Resolution Mass Spectrometry (LC-HRMS) Method for the Determination of Free Hydroxy Fatty Acids in Cow and Goat Milk - MDPI.

- Extraction of Fats and Quantification of Health Promoting Fatty Acids.

- GC-MS Characterization of Hydroxy Fatty Acids Generated From Lipid Oxidation in Vegetable Oils. (2017-09-21).

- 4 LC-MS/MS analysis of hydroxy-fatty acids. The liquid chromatography... - ResearchGate.

- Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PubMed. (2024-10-02).

- Derivatization of Fatty acids to FAMEs - Sigma-Aldrich.

- Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC. (2022-09-05).

- CHAPTER 8: Conventional and Current Methods for the Analysis of Hydroxy Fatty Acids. (2020-01-23).

- Fatty acid profiling: Unlocking the secrets of lipid composition. | Allied Academies. (2023-11-19).

- Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices.

- (PDF) Derivatization Methods in GC and GC/MS - ResearchGate.

- Lipid and fatty acid extraction protocol from biological samples. (2025-11-28).

- Application of supercritical fluids in cholesterol extraction from foodstuffs: a review - PMC.

Sources

- 1. books.rsc.org [books.rsc.org]

- 2. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Extraction of Fats and Quantification of Health Promoting Fatty Acids | Springer Nature Experiments [experiments.springernature.com]

- 4. alliedacademies.org [alliedacademies.org]

- 5. aquaculture.ugent.be [aquaculture.ugent.be]

- 6. Exploring the Lipidome: Current Lipid Extraction Techniques for Mass Spectrometry Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. Analytical Methods for the Determination of Fatty Acid Esters of Hydroxy Fatty Acids (FAHFAs) in Biological Samples, Plants and Foods - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The NFDI4Microbiota Knowledge Base [knowledgebase.nfdi4microbiota.de]

- 10. benchchem.com [benchchem.com]

- 11. Quantification of Plasma Oxylipins using Solid Phase Extraction and Reversed-phase Liquid Chromatography-Triple Quadrupole Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 12. A Novel Solid Phase Extraction Sample Preparation Method for Lipidomic Analysis of Human Plasma Using Liquid Chromatography/Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Advances in Lipid Extraction Methods—A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Application of supercritical fluids in cholesterol extraction from foodstuffs: a review - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipid Extracts Obtained by Supercritical Fluid Extraction and Their Application in Meat Products - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. marinelipids.ca [marinelipids.ca]

- 18. mdpi.com [mdpi.com]

- 19. Liquid Chromatography-Mass Spectrometry (LC-MS) Derivatization-Based Methods for the Determination of Fatty Acids in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Development and Validation of Methodologies for the Identification of Specialized Pro-Resolving Lipid Mediators and Classic Eicosanoids in Biological Matrices - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

separating 12-hydroxy and 13-hydroxytridecanoic acid isomers

Technical Support Center: Hydroxy Fatty Acid Isomer Separation

Case Reference: Regioisomer Resolution (12-OH vs. 13-OH Tridecanoic Acid) Assigned Specialist: Senior Application Scientist, Lipidomics Division Status: Active

Executive Summary & Triage

The Challenge: You are attempting to separate and identify two positional isomers of a C13 fatty acid:

-

13-Hydroxytridecanoic acid (13-HTDA): The

-hydroxy isomer (terminal). Biologically associated with CYP4A (omega-hydroxylase) activity.[1][2][3] -

12-Hydroxytridecanoic acid (12-HTDA): The

-1 hydroxy isomer (sub-terminal). Biologically associated with CYP2E1 or CYP4A11 (omega-1 hydroxylase) activity.[1][2][4]

The Core Issue:

These molecules have identical molecular weights and extremely similar polarities. Standard Reverse-Phase HPLC often fails to resolve them at baseline. Gas Chromatography-Mass Spectrometry (GC-MS) following dual-derivatization is the gold standard for definitive identification due to specific

Experimental Workflow (Decision Matrix)

Before proceeding, verify your available instrumentation.

Figure 1: Decision matrix for selecting the analytical approach. GC-MS is prioritized for structural proof without reliance solely on retention time.

Protocol A: GC-MS (The Gold Standard)

This method uses Electron Ionization (EI) to shatter the molecule at the hydroxyl position, providing irrefutable structural proof.

Step 1: Dual Derivatization

You cannot analyze free hydroxy fatty acids directly; they will tail and degrade. You must block both the carboxylic acid (head) and the hydroxyl group (tail).

-

Methylation (Carboxyl group): Treat sample with Boron Trifluoride-Methanol (

-MeOH) or Diazomethane.-

Result: Methyl 12/13-hydroxytridecanoate.

-

-

Silylation (Hydroxyl group): Treat the methyl ester with BSTFA + 1% TMCS.

-

Reaction: 60°C for 30 mins.

-

Result: Methyl 12/13-[(trimethylsilyl)oxy]tridecanoate.

-

Step 2: GC Separation

-

Column: DB-5ms or HP-5 (5% Phenyl Methyl Siloxane). Non-polar columns separate based on boiling point and shielding.

-

Elution Order: The 12-OH isomer (secondary, branched effective shape) typically elutes before the 13-OH isomer (primary, linear, higher interaction with stationary phase).

Step 3: Mass Spec Identification (The "Smoking Gun")

The EI source causes

| Isomer | Structure (Derivatized) | Diagnostic Fragment (m/z) | Mechanism |

| 13-OH ( | 103 | Cleavage of terminal | |

| 12-OH ( | 117 | Cleavage of |

Critical Check: If you see m/z 103 , you have the primary alcohol (13-OH). If you see m/z 117 , you have the secondary alcohol (12-OH).

Protocol B: LC-MS (Alternative)